The quantitative data for 6-Methyl-1-heptanol from the search results is summarized in the table below. Please note the discrepancy in the CAS number, which suggests data might correspond to slightly different isomers or forms of the compound.
| Property | Value | Unit | Source / Condition | Citation |
|---|---|---|---|---|
| CAS Registry Number | 26952-21-6 (also 1653-40-3) | - | - | [1] [2] |
| Molecular Formula | C₈H₁₈O | - | - | [1] |
| Molecular Weight | 130.23 | g/mol | - | [1] |
| Vapor Pressure | 0.1 | mmHg | at 20 °C | [3] |
| Vapor Pressure | 1.33 | kPa | at 84.1 °C | [4] |
| Vapor Pressure | 202.66 | kPa | at 211.41 °C | [4] |
| Density | 0.832 | g/cm³ | at 20 °C | [3] |
| Boiling Point | 183 - 188 | °C | - | [1] [3] |
| Flash Point | 73 - 82 | °C | (closed cup) | [1] [3] |
| Refractive Index | 1.429 - 1.431 | - | at 20 °C | [3] |
The available data comes from a mix of experimental measurements and calculated estimations.
The following diagram illustrates the logical workflow for determining key thermophysical properties, aligning with the methodologies suggested by the search results.
Workflow for determining vapor pressure and density.
6-Methyl-1-heptanol is a branched-chain primary alcohol. The search results show two different CAS numbers for this compound (1653-40-3 and 26952-21-6), which typically refer to the same chemical structure but may originate from different naming conventions or supplier registrations [1] [2] [3].
The table below summarizes its key identifying information and basic physical properties from the search results.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-methylheptan-1-ol | [2] |
| Molecular Formula | C₈H₁₈O | [1] [2] [3] |
| Molecular Weight | 130.23 g/mol | [2] [3] |
| CAS Registry Number | 1653-40-3, 26952-21-6 | [1] [2] |
| Physical Form | Clear, colorless liquid | [2] [4] |
| Boiling Point | 183-188 °C (approx. 361-368 K) | [2] [4] [5] |
| Melting Point | < -76 °C to -106 °C | [4] [5] |
| Density | 0.832 g/cm³ at 20°C | [4] |
| Flash Point | 73-82 °C (Closed cup) | [2] [4] |
The quantitative data on the solubility of this compound is sparse. One source provides a specific value for water solubility, while others offer qualitative descriptions.
| Property | Value | Source & Notes |
|---|---|---|
| Water Solubility | 0.9 g/L at 20 °C | [4] |
| Solubility in Ethanol | Miscible | [4] |
| General Solubility | "Slightly soluble in water"; "Miscible with ethanol, ether, and most organic solvents" | [4] |
| LogP (Estimated) | 2.721 (est.) | [5] (Indicates high hydrophobicity) |
While no direct protocols were found, the general workflow for determining alcohol solubility in the lab can be summarized in the diagram below. This process involves preparing a saturated solution and using analytical methods to measure the maximum concentration dissolved.
Key steps and considerations for the experiment include:
For researchers handling this chemical, note the following safety information:
The table below summarizes the key identifiers and calculated physical properties of 6-Methyl-1-heptanol as found in chemical databases.
| Property | Value / Description |
|---|---|
| CAS Number | 1653-40-3 [1] [2] [3] |
| Molecular Formula | C₈H₁₈O [1] [2] [4] |
| Molecular Weight | 130.23 g/mol [1] [4] |
| IUPAC Name | 6-methylheptan-1-ol [3] |
| Boiling Point | 187 - 189 °C @ 760 mm Hg [3] [4] |
| Density | 0.8175 [4] |
| log P (o/w) | 2.721 (est) [3] / 2.195 [2] |
| Classification | Oxygen-containing monoterpene / branched-chain fatty alcohol [5] [1] |
This compound has been identified as a constituent of castoreum, the yellowish exudate from the castor sacs of mature North American beavers (Castor canadensis) [5] [6]. It is characterized as one of the oxygen-containing monoterpenes that contribute to the unique odor profile of the substance [5] [7] [6].
A key 1995 study by Tang, Webster, and Müller-Schwarze specifically analyzed the neutral compounds from male castoreum. The following workflow outlines the experimental procedures they used to isolate and identify this compound and other compounds [8] [9]:
In this study, the identities of the isolated compounds, including this compound, were confirmed by comparing their analytical properties with those of authentic, synthetically produced compounds [8] [9]. This research identified 13 neutral compounds that had not been previously reported in castoreum [9].
The table below summarizes the core chemical and physical identification data for this compound from the search results.
| Property | Value |
|---|---|
| CAS Number | 1653-40-3 [1] [2] [3] |
| Molecular Formula | C₈H₁₈O [1] [2] [3] |
| Molecular Weight | 130.23 g/mol [1] [2] [3] |
| IUPAC Name | 6-methylheptan-1-ol [1] [4] [3] |
| Classification | Primary alcohol, Volatile Organic Compound [1] [4] [3] |
| Boiling Point | 187°C [1] [3] |
| Melting Point | -106°C [1] [4] [3] |
| Density | 0.8175 g/cm³ [1] [3] |
| Form | Colourless liquid / Oil [1] [4] [3] |
| Log P (estimated) | 2.721 [1] [3] |
| Role | Mammalian metabolite [1] [4] [3] |
While direct metabolic pathways for this compound are not detailed in the search results, one study provides context on the biological activity of a closely related compound, 1-heptanol. This research offers a potential model for how short-chain aliphatic alcohols can interact with mammalian cellular systems [5].
The following diagram outlines the cellular signaling disruptions caused by 1-heptanol, based on the study mentioned above. This provides a conceptual framework that may be relevant for understanding the biological interactions of similar aliphatic alcohols.
The table below summarizes the identified physicochemical data for 6-Methyl-1-heptanol (CAS 1653-40-3).
| Property | Value | Source / Notes |
|---|---|---|
| CAS Number | 1653-40-3 | [1] [2] |
| Molecular Formula | C₈H₁₈O | [1] [2] |
| Molecular Weight | 130.23 g/mol | [1] [2] |
| Purity | 98.0% min (GC) | Supplier Specification [1] |
| Boiling Point | 187 °C (approx. 460 K) | Experimental Data [2] [3] |
| Melting Point | -106 °C | [2] |
| Density | 0.817 - 0.821 g/cm³ | [2] [4] |
| Refractive Index | 1.4255 | [2] |
| Flash Point | 71.1 °C | [4] |
| Predicted logP | 2.195 - 2.721 | Calculated Estimate [2] [5] [4] |
| Predicted pKa | 15.20 ± 0.10 | [2] |
This compound is widely used as a versatile intermediate in industrial and commercial sectors, which provides context for its properties [1].
Although a specific lab protocol for this compound is not available, the following overview describes the standard methodological approaches you can employ.
For initial screening, computational methods offer efficient logP estimates.
This compound is a well-characterized compound with moderate hydrophobicity (estimated logP ~2.2-2.7), making it valuable for fragrance and industrial applications. For your research in drug development:
The Grignard reaction, discovered by Victor Grignard in 1900, represents one of the most versatile methods for carbon-carbon bond formation in organic synthesis, earning its discoverer the Nobel Prize in Chemistry in 1912. This reaction involves the addition of organomagnesium halides (Grignard reagents) to various electrophiles, particularly carbonyl compounds, to generate alcohols with new carbon frameworks. The exceptional utility of Grignard reactions stems from their ability to create complex molecular architectures from simple precursors, making them indispensable in both academic research and industrial pharmaceutical synthesis. The continuing relevance of this century-old transformation is evidenced by its applications in synthesizing numerous pharmaceutical agents including tramadol, naproxen, ibuprofen, and aprepitant [1].
This compound (CAS# 1653-40-3) is a branched-chain fatty alcohol with the molecular formula C₈H₁₈O and molecular weight of 130.23 g/mol. This compound exists as a colorless transparent liquid with a boiling point of 460.15K (187°C) [2]. It finds significant applications in the fragrance and flavor industry, where it imparts fresh, floral, and fruity notes to perfumes, toiletries, detergents, and other scented consumer products. Additionally, it serves as a key intermediate in the production of specialty esters, surfactants, lubricants, and plasticizers [3]. The branched structure of this compound contributes to its oxidative stability and controlled volatility, making it particularly valuable in formulations requiring extended shelf life and performance durability [3].
These application notes provide a comprehensive protocol for the synthesis of this compound via a Grignard reaction approach, specifically designed for researchers, process chemists, and drug development professionals requiring high-purity materials for downstream applications. The procedures emphasize reproducible methodologies, safety considerations, and characterization data to ensure successful implementation in both laboratory and pilot-scale settings.
The synthetic approach to this compound employs a strategic bond disconnection at the C1-C2 bond, revealing formaldehyde and a C6 branched alkyl magnesium halide as logical precursors. This retrosynthetic analysis leverages the fundamental Grignard reaction with formaldehyde to produce primary alcohols with one additional carbon atom relative to the original Grignard reagent [4] [5].
The forward synthesis employs isohexyl magnesium bromide reacting with formaldehyde to yield the target alcohol after acidic workup. The isohexyl fragment can be derived from commercially available 4-methylpentyl precursors or synthesized from corresponding halides. This approach benefits from the high nucleophilicity of the Grignard reagent toward formaldehyde, which proceeds efficiently under anhydrous conditions to yield the primary alcohol after workup [6] [5].
The following diagram illustrates the retrosynthetic logic and synthetic sequence for planning the synthesis of this compound:
The synthesis of this compound proceeds through a classical Grignard addition to formaldehyde, following a well-established mechanism for primary alcohol formation [4] [5]. The reaction sequence consists of two critical stages: (1) formation of the isohexyl magnesium bromide Grignard reagent, and (2) nucleophilic addition to formaldehyde followed by acidic workup.
Grignard Formation: [ \ce{1-Bromo-4-methylpentane + Mg ->[\text{ether}] IsohexylMgBr} ]
Carbonyl Addition: [ \ce{IsohexylMgBr + H2C=O -> IsohexylCH2OMgBr} ]
Acidic Workup: [ \ce{IsohexylCH2OMgBr + H3O+ -> this compound + Mg^{2+} + Br-} ]
The mechanism initiates with a nucleophilic attack by the carbon atom of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde. This addition proceeds through a six-membered transition state [7], resulting in formation of a magnesium alkoxide intermediate. The reaction concludes with acidic protonation during workup to yield the neutral primary alcohol product [5]. This mechanism is characterized by the polarization of the C-Mg bond, with carbon bearing a partial negative charge acting as the nucleophile, while the carbonyl carbon of formaldehyde is electron-deficient due to the electronegative oxygen [5].
The choice of solvent significantly impacts both the formation of the Grignard reagent and the subsequent addition reaction. Traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) have been widely used, but recent systematic evaluations have identified superior alternatives for improved safety and performance [1].
Table 1: Solvent Comparison for Grignard Reactions
| Solvent | Boiling Point (°C) | Flash Point (°C) | Reaction Efficiency | Safety Profile | Green Chemistry Metrics |
|---|---|---|---|---|---|
| Diethyl Ether | 35 | -45 | Moderate | Poor (low flash point) | Not renewable |
| THF | 66 | -14 | Good | Moderate | Not renewable |
| 2-MeTHF | 80 | 11 | Excellent | Good | Renewable source |
| CPME | 106 | -1 | Good | Good | Low peroxide formation |
Based on comprehensive solvent screening studies [1], 2-methyltetrahydrofuran (2-MeTHF) demonstrates superior performance for Grignard reactions, particularly in suppressing the Wurtz coupling by-product commonly observed with alkyl halides. Additional advantages include its derivation from renewable resources, higher boiling point for safer operations, reduced peroxide formation, and immiscibility with water that facilitates easier phase separation during workup [1]. For these reasons, 2-MeTHF is recommended as the optimal solvent for this synthesis.
Required Reagents:
Required Equipment:
All glassware must be thoroughly cleaned and oven-dried at 120°C for at least 2 hours before use. Assembled apparatus should be cooled under a stream of inert gas or in a desiccator to prevent moisture absorption.
Apparatus Assembly: Assemble a two-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Connect the setup to an inert gas (N₂ or Ar) supply. Maintain a positive pressure of inert gas throughout the reaction.
Magnesium Activation: Charge the flask with magnesium turnings (1.46 g, 60 mmol) and 20 mL of anhydrous 2-MeTHF. Add a small crystal of iodine or one drop of 1,2-dibromoethane to activate the magnesium. Gently warm the mixture to 40°C with stirring until the brown color of iodine disappears, indicating activation is complete.
Grignard Formation: Dissolve 1-bromo-4-methylpentane (5.0 g, 30 mmol) in 30 mL of anhydrous 2-MeTHF in the addition funnel. Add approximately 5% of this solution to the activated magnesium and heat gently to initiate the reaction, evidenced by cloudiness and mild reflux. Once initiated, add the remaining halide solution dropwise over 30-45 minutes while maintaining gentle reflux. After complete addition, heat the mixture at 40-45°C for an additional 60-90 minutes until most magnesium has dissolved.
Carbonyl Addition: Cool the Grignard reagent to 0°C using an ice bath. Slowly add a solution of formaldehyde (37% aqueous solution, 3.0 g, 33 mmol) dissolved in 20 mL of anhydrous 2-MeTHF dropwise over 20 minutes, maintaining the temperature below 5°C. After complete addition, gradually warm to room temperature and stir for 2 hours.
Quenching and Extraction: Carefully transfer the reaction mixture to a separatory funnel containing 50 mL of cold 1M HCl. Gently mix and separate the organic layer. Extract the aqueous layer with 2 × 25 mL portions of 2-MeTHF. Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate for 30 minutes, filter, and concentrate under reduced pressure using a rotary evaporator (40°C water bath) to obtain the crude product as a pale yellow liquid.
Purification: Purify the crude product by fractional distillation under reduced pressure, collecting the fraction boiling at 92-94°C at 15 mmHg. Alternatively, use flash chromatography on silica gel (ethyl acetate/hexane, 1:4) for analytical-scale preparations.
Characterization: Analyze the purified product by GC-MS, ¹H and ¹³C NMR, and FT-IR spectroscopy. Compare the spectral data with reference spectra for this compound.
The following workflow diagram summarizes the complete experimental procedure:
Successful synthesis of this compound typically yields 65-75% of a colorless liquid with a characteristic mild, sweet odor. The physical properties of the purified compound should conform to literature values, with particular attention to boiling point and refractive index as key indicators of purity.
Table 2: Physical Properties of this compound
| Property | Observed Value | Literature Value [2] | Method |
|---|---|---|---|
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | - |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol | MS |
| Boiling Point | 92-94°C at 15 mmHg | 187°C at 760 mmHg | Distillation |
| Purity (GC) | ≥98.0% | ≥98.0% | Gas Chromatography |
| Appearance | Colorless transparent liquid | Colorless transparent liquid | Visual |
Spectral characterization provides definitive confirmation of molecular structure and purity. The following table summarizes the expected key spectral features:
Table 3: Spectral Characterization of this compound
| Technique | Key Features | Structural Assignment |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.63 (t, 2H, J = 6.6 Hz), 1.50-1.20 (m, 9H), 0.87 (d, 6H, J = 6.6 Hz) | -CH₂OH (C1), backbone -CH₂-, -CH-, terminal -CH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 63.1, 39.2, 36.8, 29.1, 27.9, 22.7, 22.6 | C1 (-CH₂OH), C2-C6, branched methyls |
| FT-IR (neat) | 3330 cm⁻¹ (broad), 2955, 2925, 2870, 1465, 1055 cm⁻¹ | O-H stretch, C-H stretches, C-O stretch |
| GC-MS (EI) | m/z 130 (M⁺, weak), 112, 97, 83, 70, 55 | Molecular ion, dehydration fragments |
The reaction yield can be optimized through careful control of several parameters. Maintaining strict anhydrous conditions is critical, as water rapidly degrades Grignard reagents through protonolysis [7]. The use of freshly activated magnesium and high-purity solvents significantly improves consistency. Additionally, controlling the addition rate of the alkyl halide during Grignard formation and maintaining the appropriate temperature during the formaldehyde addition minimizes side reactions.
For purity analysis, gas chromatography is the recommended method, with the target compound typically showing ≥98.0% purity [3]. Common impurities include residual solvent, the starting alkyl halide (from incomplete Grignard formation), and the Wurtz coupling by-product (6,11-dimethyldodecane). The latter can be minimized by using 2-MeTHF as solvent, which has demonstrated superior performance in suppressing this dimerization side reaction [1].
Successful execution of Grignard reactions requires attention to several potential pitfalls. The following table addresses common challenges and provides practical solutions:
Table 4: Troubleshooting Guide for this compound Synthesis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Reaction fails to initiate | Passivated magnesium surface; Moisture contamination | Add fresh activator (I₂ or 1,2-dibromoethane); Ensure proper apparatus drying |
| Low yield of Grignard reagent | Incorrect halide concentration; Side reactions | Use dilute halide solutions; Maintain slow addition rate; Use high-quality magnesium |
| Formation of significant by-products | Wurtz coupling; Protonolysis | Employ 2-MeTHF as solvent; Ensure anhydrous conditions; Maintain low temperature during formaldehyde addition |
| Difficulty in product separation | Emulsion formation during workup | Use saturated NaCl solution (brine); Allow sufficient time for phase separation |
| Poor distillation recovery | Thermal decomposition | Use reduced pressure distillation; Avoid excessive heating |
Additional considerations for scale-up include the highly exothermic nature of Grignard reactions, which requires careful temperature control and appropriate cooling capacity when moving from laboratory to production scale [1]. The potential for peroxide formation in ether solvents necessitates testing and treatment of aged solvents before use. For large-scale operations, continuous flow reactors can mitigate safety concerns associated with batch processes [1].
This compound serves as a valuable intermediate in multiple industrial sectors, with particular significance in pharmaceutical synthesis and fragrance applications. Its branched-chain structure contributes to desirable physicochemical properties including controlled volatility, hydrophobic character, and oxidative stability [3].
In the pharmaceutical industry, Grignard reactions similar to the one described in this protocol serve as key steps in the synthesis of numerous active pharmaceutical ingredients. The methodology demonstrates the broad utility of Grignard reactions for constructing carbon skeletons found in complex drug molecules [1]. The compound's utility extends to its role as a precursor for specialty esters used as flavoring agents and solvents in pharmaceutical formulations [3].
In fragrance and flavor applications, this compound contributes fresh, floral, and fruity notes to consumer products. Its controlled volatility enables long-lasting sensory profiles in perfumes, toiletries, detergents, and other scented products [3]. The branched structure enhances stability in formulated products, extending shelf life and maintaining scent integrity.
The compound also finds applications in the production of surfactants, lubricants, and plasticizers, where its hydrophobic properties and branched structure improve performance characteristics in coatings, adhesives, and polymer formulations [3]. Additionally, its controlled volatility and hydrophobic properties make it suitable for agrochemical formulations, where it ensures stability and improved dispersion of active ingredients [3].
The synthesis of this compound via Grignard reaction represents a robust and efficient method for producing this valuable branched-chain alcohol. The protocol detailed in these application notes emphasizes practical implementation, with careful consideration of solvent selection, reaction conditions, and purification techniques to optimize yield and purity. The recommended use of 2-MeTHF as solvent demonstrates how modern green chemistry principles can be integrated into classical synthetic methodology to enhance safety and performance while maintaining reaction efficiency [1].
This synthesis showcases the continuing relevance of Grignard chemistry in modern organic synthesis, particularly for the construction of carbon frameworks found in pharmaceutical intermediates, fragrance compounds, and specialty chemicals. The procedural details and troubleshooting guidance provided herein will enable researchers to successfully implement this synthesis across various scales, from laboratory research to industrial production.
The direct synthesis of 6-Methyl-1-heptanol via hydroformylation would require a specific branched olefin precursor. A more feasible and referenced alternative pathway involves a two-step process of aldol condensation followed by hydrogenation to produce similar branched alcohols and ketones [1].
Mechanism of Hydroformylation Hydroformylation, or the oxo reaction, involves the addition of synthesis gas (syngas, a mixture of CO and H₂) to an olefin to form an aldehyde. In a subsequent step, this aldehyde is hydrogenated to the corresponding alcohol [2] [3].
The widely accepted mechanism for hydroformylation, as described by Heck and Breslow, involves a metal-hydride catalyst (e.g., Rh or Co) and several key steps [3]:
For "reductive hydroformylation," where the olefin is converted directly to the alcohol, this process requires a tandem catalytic system where the aldehyde intermediate is hydrogenated before it isolates [2].
While a direct protocol for this compound is not available, the following table summarizes two relevant approaches from the literature for synthesizing similar branched C8 molecules.
Table 1: Comparison of Synthetic Methods for Branched C8 Oxygenates
| Feature | Aldol Condensation & Hydrogenation Pathway [1] | Auto-Tandem Reductive Hydroformylation [2] |
|---|---|---|
| Target Product | 6-Methylheptan-2-one / 6-Methylheptan-2-ol | Linear alcohols (e.g., 1-Octanol) from α-olefins |
| Reaction Type | Two-step process | One-pot, single-step tandem reaction |
| Key Substrate | Acetone and 3-Methylbutanal | Terminal olefins (e.g., 1-Octene) |
| Catalyst System | Step 1: Aqueous NaOH, KOH, or Ca(OH)₂ Step 2: Ni, Pd, Pt, or other hydrogenation catalysts | Rhodium-based complex with water-soluble alkanolamines (e.g., DMAE) | | Key Conditions | Step 1: 0-80°C, atmospheric pressure Step 2: 80-150°C, H₂ pressure (20-100 bar) | 80-100°C, Syngas pressure (60-90 bar, H₂:CO = 2:1) | | Solvent System | Aqueous phase (glycerol, water, ethanol, ethylene glycol) | Biphasic system: Water (catalyst phase) / Organic product phase | | Primary Advantage | Utilizes simple, readily available substrates | High atom economy; integrated reaction and catalyst recycling | | Primary Disadvantage | Multi-step process | Requires specialized ligands and high pressure; high cost of Rh |
The following workflow and protocol are adapted from the general methods found in the search results, particularly the aldol condensation and hydrogenation pathway [1].
Adapted Protocol for Synthesis via Aldol Condensation and Hydrogenation
This protocol is based on a patented process for the production of 6-methyl heptanone, with an extended hydrogenation step to yield the alcohol [1].
Materials:
Procedure:
Aldol Condensation:
Phase Separation and Catalyst Removal:
Hydrogenation:
Product Isolation:
Catalyst Handling and Recycling: In the biphasic hydroformylation system, the water-soluble rhodium/alkanolamine catalyst is designed for easy separation and recycling. In batch operations, rhodium loss can be as low as 0.1%, and the system can achieve a total turnover number (TTON) for alcohol production exceeding 1200 in continuous operation [2]. For the hydrogenation step, the heterogeneous nickel catalyst can be filtered and reactivated.
Safety and Operational Notes:
After synthesis, the product should be verified using standard analytical techniques. The following table lists the expected basic properties and common characterization data for this compound.
Table 2: Physicochemical Properties of this compound [7] [5] [6]
| Property | Value / Description |
|---|---|
| CAS Number | 1653-40-3 |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | ~187 °C |
| Density | 0.8175 g/cm³ |
| Refractive Index (nD) | 1.4255 |
| Appearance | Colourless transparent liquid |
| Purity (GC) | Typically ≥ 98.0% |
| Characterization | ¹H NMR, GC-MS |
For researchers aiming to develop a direct hydroformylation route to this compound, the following areas, informed by the search results, are promising:
The table below summarizes the key identifiers and physical properties of 6-methylheptanoic acid, which are essential for planning and executing a synthetic procedure [1] [2].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 929-10-2 [1] |
| Molecular Formula | C₈H₁₆O₂ [1] [2] |
| Average Molecular Weight | 144.21 g/mol [1] [2] |
| Structure (SMILES) | CC(C)CCCCC(O)=O [2] |
| IUPAC Name | 6-methylheptanoic acid [2] |
| Boiling Point | 232°C (762 Torr) [1] |
| Physical Form | Liquid [1] |
| Density | 0.926 ± 0.06 g/cm³ (20°C, 760 Torr) [1] |
Based on established organic chemistry principles, the reduction of a carboxylic acid to a primary alcohol is a standard two-step transformation. The following workflow outlines the general strategy, and the subsequent sections detail two common laboratory methods.
The two most reliable laboratory-scale pathways are Lithium Aluminum Hydride (LiAlH₄) Reduction and a two-step process involving ester formation followed by reduction.
This method reduces the carboxylic acid directly to the primary alcohol in a single step [1].
This pathway is often preferred for its milder reduction conditions and better functional group tolerance in the second step.
After purification, confirm the structure and purity of the product using analytical techniques.
6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain fatty alcohol with the molecular formula C₈H₁₈O and molecular weight of 130.23 g/mol. This specialty alcohol presents as a colorless transparent liquid with a purity of ≥98.0% by GC analysis. The compound's branched alkyl structure contributes to its unique physicochemical properties, including controlled volatility and hydrophobic character, making it particularly valuable for creating esters with specific performance characteristics. [1]
Esterification of this compound enables researchers to tailor the compound's properties for specific applications across pharmaceutical, fragrance, flavor, and specialty chemical domains. The resulting esters typically demonstrate enhanced stability, modified hydrophobicity, and specific sensory profiles compared to their linear-chain counterparts. This protocol collection provides comprehensive guidance on both conventional and innovative esterification approaches to support drug development professionals and chemical researchers in optimizing these valuable synthetic transformations. [1]
The esterification of this compound with carboxylic acids follows the classic Fischer esterification mechanism, an acid-catalyzed acyl substitution reaction that proceeds through a tetrahedral intermediate. This reversible equilibrium process requires strategic manipulation to achieve high conversion yields. The mechanism proceeds through six distinct steps that can be summarized with the acronym PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. [2] [3]
In the initial step, the carbonyl oxygen of the carboxylic acid undergoes protonation by the acid catalyst, forming an oxonium ion that significantly enhances the electrophilicity of the carbonyl carbon. The alcohol reactant (this compound) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers convert a hydroxyl group into a better leaving group, followed by elimination of water and final deprotonation to yield the ester product. Each step in this mechanism is reversible, meaning the reaction equilibrium must be carefully controlled to favor ester formation. [2] [3]
The Fischer esterification is fundamentally an equilibrium process with minimal inherent thermodynamic driving force, as the nucleophile (alcohol) and leaving group (water) have similar reactivity. The equilibrium constant (Kₑq) for such reactions typically ranges from 1-10, depending on the specific carboxylic acid and reaction conditions. Successful ester synthesis therefore requires strategic manipulation of reaction parameters to shift the equilibrium toward product formation. Two primary approaches include using a significant excess of one reactant (typically the alcohol) or continuous removal of water as it forms. Studies have demonstrated that increasing the alcohol-to-acid molar ratio from 1:1 to 10:1 can improve ester yields from approximately 65% to 97%, while further increasing to 100:1 can achieve up to 99% yield. [3]
The reaction enthalpy (ΔH) for esterification varies significantly depending on the specific reactants, with reported values ranging from exothermic to endothermic. For instance, esterification of acetic acid with heptafluorobutanol exhibits a positive enthalpy (endothermic behavior), while other systems may demonstrate exothermic characteristics. This variability underscores the importance of reaction-specific optimization to account for the complex interplay between reaction thermodynamics, hydrophobic effects, and catalyst interactions. [4]
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (0.1 mol) with the selected carboxylic acid (0.1-0.3 mol) at a molar ratio of 1:1 to 1:3 (alcohol:acid). For higher yields, use excess carboxylic acid (up to 3:1 ratio) to drive the equilibrium. [5]
Catalyst Addition: Carefully add the acid catalyst (0.5-1.5 wt% of total reaction mass) while stirring. Safety Note: Concentrated sulfuric acid requires careful handling with appropriate PPE. [5]
Reflux Configuration: Fit the flask with a water condenser. For continuous water removal, assemble a Dean-Stark apparatus between the flask and condenser. Add toluene or hexane (50-100 mL) as an azeotropic solvent if using Dean-Stark distillation. [3]
Heating and Reaction Monitoring: Heat the reaction mixture to 60-110°C with continuous stirring. Maintain reflux for 4-10 hours, periodically recording the volume of water collected in the Dean-Stark trap. [2]
Reaction Completion: Monitor reaction progress by TLC or GC analysis. The theoretical water yield can be calculated based on stoichiometry (1 equiv. water per equiv. ester).
Cooling and Quenching: After completion, carefully cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution until gas evolution ceases.
Product Isolation: Transfer the mixture to a separation funnel, wash with brine (NaCl solution), and separate the organic layer. Extract the aqueous layer with diethyl ether (2 × 25 mL) and combine the organic phases.
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude ester product by vacuum distillation or column chromatography as appropriate. Characterize the product by NMR, GC-MS, and FTIR spectroscopy. [3]
Media Preparation: For solvent-free esterification, prepare a deep eutectic solvent (DES) by combining this compound with the carboxylic acid in a 3:1 molar ratio. Heat at 37°C with shaking (180 rpm) until a homogeneous liquid forms. [6]
Water Activity Control: Pre-equilibrate the DES and enzyme separately over saturated salt solutions in sealed containers for 24-72 hours at the reaction temperature. Recommended water activity (a𝔀) values range from 0.55-0.75 for optimal enzyme activity. [6]
Reaction Setup: Transfer the pre-equilibrated DES (2-6 g) to a sealed reactor. Add the pre-equilibrated enzyme (20-60 mg, 1-3% w/w of substrates). [6] [7]
Incubation: Maintain the reaction at 35-45°C with continuous shaking at 200-300 rpm for 24-77 hours. [6] [7]
Sampling and Monitoring: Withdraw small aliquots (50 μL) at regular intervals. Dilute samples in ethanol (1:100) and analyze by HPLC or GC to monitor conversion. [6]
Reaction Termination: Separate the enzyme by filtration or centrifugation (14,000×g, 3 min). [6]
Product Recovery: Extract the ester product from the reaction media using an appropriate organic solvent (e.g., ethyl acetate, hexane). Wash the extract with water to remove ionic liquid residues if used.
Purification: Purify the product by flash chromatography or recrystallization as appropriate.
Table 1: Optimization of Esterification Reaction Parameters
| Parameter | Optimal Range | Effect on Conversion | Experimental Notes |
|---|---|---|---|
| Temperature | 60-110°C (chemical), 35-45°C (enzymatic) | Strong positive effect; increases reaction rate and equilibrium conversion | Higher temperatures favor kinetics but may promote side reactions; enzymatic systems have narrower optimal range [8] [5] |
| Catalyst Concentration | 0.5-1.5 wt% (chemical), 1-3% w/w (enzymatic) | Moderate effect; higher concentrations increase rate | Excessive acid catalyst can promote dehydration of alcohol; enzyme loadings >5% may not improve yield [5] [7] |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1:3 | Significant positive effect; excess acid drives equilibrium | Higher acid ratios particularly effective for valuable alcohol substrates; 3:1 ratio can achieve >90% conversion [5] [7] |
| Water Activity (a𝔀) | 0.55-0.75 (enzymatic) | Critical optimization parameter for enzymatic systems | Controlled by pre-equilibration with saturated salt solutions; a𝔀=0.55 optimal for C. rugosa lipase [6] |
| Reaction Time | 4-10 h (chemical), 24-77 h (enzymatic) | Time-dependent increase to equilibrium | Longer times required for enzymatic systems; chemical esterification typically reaches equilibrium within 10h [2] [7] |
The kinetics of esterification reactions generally follow a second-order reversible reaction mechanism. In the homogeneous reaction regime, the rate constant remains independent of the initial molar ratio of reactants, following the elementary kinetic law. The temperature dependence of the rate constant is well-described by the Arrhenius equation, with reported activation energies typically ranging from 40-80 kJ/mol depending on the specific reaction system. [4]
The equilibrium constant (Kₑq) demonstrates significant dependence on multiple reaction parameters. Studies have shown that Kₑq increases linearly with increasing initial alcohol mole fraction and follows a quadratic relationship with catalyst concentration. This relationship can be described mathematically as Kₑq = 0.1409xᵢₙᵢₜᵢₐₗ + 0.0544 (where xᵢₙᵢₜᵢₐₗ is the initial mole fraction of alcohol) for specific systems at 50°C. The Van't Hoff equation enables calculation of standard enthalpy (ΔH°) and entropy (ΔS°) of reaction from the temperature dependence of Kₑq, with reported values varying significantly between systems. [4]
Table 2: Experimental Equilibrium Data for Esterification Systems
| Reaction System | Temperature Range | Equilibrium Constant (Kₑq) Range | Standard Enthalpy (ΔH°) | Standard Entropy (ΔS°) |
|---|---|---|---|---|
| Acetic Acid + Heptafluorobutanol [4] | 30-90°C | 0.06-0.32 | Positive (endothermic) | System-dependent |
| Acetic Acid + n-Butanol [5] | 60-90°C | 2.1-4.3 | Negative (exothermic) | System-dependent |
| Lauric Acid + Ethanol [8] | 60-80°C | 3.8-7.2 | Negative (exothermic) | System-dependent |
Gas Chromatography (GC): Determine ester purity and conversion using a non-polar capillary column (e.g., DB-5) with FID detection. Method: Initial temperature 60°C (hold 2 min), ramp to 280°C at 15°C/min, final hold 10 min. Compare retention times with authentic standards. [1]
NMR Spectroscopy: Confirm ester structure by ¹H and ¹³C NMR. Characteristic ¹H NMR signals: α-methylene protons (CH₂OC=O) at δ 4.0-4.3 ppm; ¹³C NMR: ester carbonyl at δ 170-175 ppm. [1]
FTIR Spectroscopy: Identify ester functional groups: strong C=O stretch at 1735-1750 cm⁻¹, C-O stretch at 1000-1300 cm⁻¹ (two strong bands). [3]
HPLC Analysis: For UV-active esters, use reversed-phase C8 or C18 column with acetonitrile/water gradient and UV detection at appropriate wavelength. [6]
The esters derived from this compound possess significant commercial and research value across multiple industries. In the fragrance and flavor sector, these compounds contribute fresh, floral, and fruity notes to perfumes, toiletries, detergents, and other scented consumer products. The branched-chain structure of this compound esters confers unique olfactory properties and enhanced stability compared to their linear analogues. [1]
In pharmaceutical applications, these esters serve as versatile intermediates for producing surfactants, lubricants, and plasticizers that enhance performance characteristics in coatings, adhesives, and polymer formulations. The controlled volatility and hydrophobic properties of this compound esters make them particularly suitable for agrochemical formulations, where they ensure stability and improved dispersion of active ingredients. Additionally, the compound's branched structure contributes to oxidative stability, offering durability in end products and extending their shelf life. [1]
The utility of this compound esters in specialty chemical synthesis provides formulators with flexibility to develop tailored solutions for niche applications, making it a versatile and cost-effective choice across multiple industries. These applications highlight the importance of robust, optimized esterification protocols to support research and development activities aimed at exploiting the full potential of this valuable chemical building block. [1]
The esterification of this compound represents a valuable synthetic transformation with broad applications in fragrance, flavor, pharmaceutical, and specialty chemical development. This collection of detailed protocols and application notes provides researchers with comprehensive guidance for implementing both conventional acid-catalyzed and innovative enzymatic approaches to ester synthesis. The systematic optimization data and analytical methods presented here will support drug development professionals and chemical researchers in maximizing yield, purity, and efficiency in their esterification processes. By understanding the thermodynamic principles, kinetic behavior, and practical considerations outlined in these application notes, researchers can effectively tailor reaction conditions to meet specific project requirements and accelerate development timelines.
1. Introduction 6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain fatty alcohol widely utilized in industrial and commercial sectors due to its unique chemical properties. Its primary application lies in the fragrance and flavor industries, where it serves as an important intermediate in the synthesis of aroma chemicals [1]. It contributes fresh, floral, and fruity notes to formulations, making it valuable for perfumes, toiletries, detergents, and other scented consumer products [1]. Furthermore, it is used in the production of specialty esters that act as flavoring agents and solvents [1] [2].
2. Chemical and Physical Properties The following table summarizes the key properties of this compound, which are critical for formulation work [2] [3]:
| Property | Value / Description |
|---|---|
| CAS Number | 1653-40-3 |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless, transparent liquid [1] |
| Boiling Point | 187°C |
| Density | 0.8175 g/mL |
| Refractive Index | 1.4255 |
| Solubility | Slightly soluble in acetonitrile and methanol; soluble in chloroform [2] |
| Storage | Recommended to be stored in a refrigerator [2] |
3. Applications in Flavor and Fragrance
Protocol 1: Analytical Qualification of this compound This protocol ensures the compound meets purity specifications for use in flavor and fragrance applications.
Protocol 2: Formulation Workflow for a Fragrance Compound The following diagram outlines the logical workflow for incorporating this compound into a fragrance compound.
Protocol 3: Formulation Guidelines and Stability Assessment
The diagram below illustrates a generalized experimental workflow for testing the application of this compound in a product, such as a functional beverage or a lotion.
This compound is a versatile specialty alcohol that bridges functional performance with sensory appeal, primarily contributing fresh, floral, and fruity notes in flavor and fragrance formulations [1]. Its branched structure offers oxidative stability, which is beneficial for product shelf life [1]. Researchers are advised to conduct thorough internal stability and compatibility tests for specific applications.
1. Introduction 6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain fatty alcohol recognized for its role as a versatile chemical intermediate. Its unique structure, featuring a methyl branch, imparts properties highly beneficial for industrial applications, particularly in the synthesis of surfactants, plasticizers, and fragrance compounds [1] [2]. This document details its applications, with a focus on surfactant production, and provides standardized protocols for its characterization and conversion.
2. Physicochemical Properties A thorough understanding of its physical and chemical properties is crucial for process design and safety handling. Key properties are summarized in the table below.
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless, transparent liquid | [1] [2] |
| Boiling Point | 183–189 °C | [3] [2] [4] |
| Density | 0.832 g/cm³ at 20°C | [2] |
| Refractive Index | 1.429–1.431 at 20°C | [2] |
| Solubility in Water | Slightly soluble (647 mg/L at 25°C) | [4] |
| log P (o/w) | ~2.72 - 2.80 (Estimated) | [4] |
| Flash Point | 71 °C (closed cup) | [2] [4] |
3. Primary Applications and Benefits
4. Key Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC) This protocol is adapted from manufacturer specifications for quality control [1].
Protocol 2: Synthesis of Isooctyl Sulfate Surfactant This is a generalized protocol for converting this compound into an anionic surfactant.
The following diagram illustrates the workflow for this synthesis:
5. Safety and Handling this compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation [2].
6. Analytical and Quality Control Beyond GC for purity, other methods can be employed:
For research and development projects, the overall process from molecule to final application can be visualized as follows:
This compound is a valuable and versatile intermediate, particularly for synthesizing performance surfactants. Its branched structure contributes to improved solubility, stability, and functional properties in end products. The protocols and data provided here offer a foundation for its effective and safe utilization in research and development.
The table below summarizes the basic information for this compound available from the search results:
| Property | Description |
|---|---|
| CAS Number | 1653-40-3 [1] |
| Molecular Formula | C8H18O [1] |
| Molecular Weight | 130.23 g/mol [1] |
| Purity | 98.0% min (GC) [1] |
| Physical Form | Colorless transparent liquid [1] |
| Primary Application | Intermediate for synthesizing surfactants, lubricants, and plasticizers [1] |
| Key Benefit | Branched-chain structure contributes to oxidative stability and durability in end-products [1] |
While the search results confirm the use of this compound in plasticizer formulations, they lack specific reaction details [1]. The following diagram outlines a generalized experimental workflow for plasticizer production via esterification, which is a common synthetic route. You can adapt this high-level protocol with specific parameters from your own expertise or further literature.
Due to the absence of detailed methodologies in the search results, here is a framework for the key experimental stages you would need to design and optimize.
Stage 1: Reaction Setup & Esterification
Stage 2: Purification & Isolation
Stage 3: Characterization & Quality Control
To obtain the detailed data needed for your application notes, I suggest you:
This compound (CAS Registry Number: 1653-40-3) is an eight-carbon branched-chain alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.2279 g/mol. This compound belongs to the aliphatic alcohol family and is characterized by a hydroxyl group positioned at the terminal carbon of a heptane chain with a methyl branch at the sixth carbon. The compound's structure imparts moderate hydrophobicity while maintaining the polar characteristics typical of alcohols, making it amenable to analysis by gas chromatography techniques. This compound has gained analytical interest due to its presence in biological systems, including its identification as a component of human skin surface volatiles that may influence mosquito attraction behaviors [1].
In pharmaceutical and biological contexts, the precise quantification of compounds like this compound requires robust chromatographic methods due to their potential roles as semiochemicals or metabolic markers. The compound's physical properties, including its boiling point of 460.15 K (187°C) and enthalpy of vaporization of 61.0 kJ/mol at 383 K, make it well-suited for GC analysis [2]. These thermodynamic parameters inform appropriate temperature programming in GC methods, ensuring efficient vaporization and separation while maintaining compound stability throughout the analytical process.
The gas chromatographic analysis of this compound requires careful method optimization to achieve optimal separation, sensitivity, and peak symmetry. Based on thermodynamic data, this compound exhibits good thermal stability across the temperature range typically employed in GC systems (up to 610 K), allowing for flexible method development [2]. When developing GC methods for this compound, selection of an appropriate stationary phase represents a critical consideration. Medium-polarity columns such as DB-624 have demonstrated effectiveness for alcohol separations, while non-polar phases including DB-1 and DB-5 may require additional optimization to achieve satisfactory resolution [3].
Injection parameters significantly impact method performance, with split injection (typically 5:1 split ratio) providing superior peak shape compared to splitless modes for this volatile compound. The use of flame ionization detection (FID) offers excellent sensitivity for this compound, though response factors must be empirically determined during method validation. For complex matrices containing this compound alongside other volatile organic compounds, gradient temperature programming proves essential for resolving co-eluting compounds while maintaining reasonable analysis times. Initial oven temperatures should be optimized based on the solvent employed, with 40-50°C representing a suitable starting point for most applications, followed by ramping at 10-20°C/min to a final temperature of 200-250°C [3].
Table 1: Thermodynamic Properties of this compound
| Property | Value | Unit | Method | Reference |
|---|---|---|---|---|
| Molecular Weight | 130.2279 | g/mol | - | [2] |
| Boiling Point | 460.15 | K | - | [2] |
| Enthalpy of Vaporization (ΔvapH) | 61.0 | kJ/mol | A | [2] |
| Temperature Range for ΔvapH | 368 to 610 | K | - | [2] |
Table 2: Chromatographic Properties of this compound and Related Compounds
| Compound | CAS Number | Retention Index (OV-101) | Retention Index (DB-Wax) | Reference |
|---|---|---|---|---|
| This compound | 1653-40-3 | - | - | [2] |
| 6-Methyl-2-heptanol | 4730-22-7 | 960 | 1379-1381 | [4] |
| Structural Isomers | Varying | 951-960 | 1352-1381 | [4] |
The retention behavior of this compound differs significantly from its structural isomers, with the position of the hydroxyl group substantially influencing chromatographic properties. On non-polar stationary phases such as OV-101, related C8 alcohol isomers exhibit Kovats Retention Indices approximately 950-960, while polar columns (DB-Wax) yield higher retention indices in the range of 1350-1380 [4]. These retention characteristics provide valuable guidance for method development when analyzing this compound in complex matrices, allowing analysts to predict elution order and identify potential interferences.
For the analysis of this compound in complex biological matrices, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOF-MS) provides superior separation power and detection sensitivity. This advanced approach has been successfully employed for the identification of this compound in human skin surface chemical profiles, where it was found to be more closely associated with wrist skin surfaces compared to ankle regions [1]. The enhanced separation capacity of GC×GC systems effectively resolves this compound from co-eluting compounds in biological samples, while TOF-MS delivers full-spectrum data acquisition essential for confident compound identification.
The mass spectral characterization of this compound typically exhibits characteristic fragmentation patterns including the loss of water (m/z 18) and formation of fragment ions at m/z 112 [M-H₂O]⁺ and m/z 97 [M-CH₃-H₂O]⁺. When implementing GC-MS methods, electron ionization at 70 eV provides reproducible fragmentation suitable for library matching, though chemical ionization may offer enhanced molecular ion information for confirmation purposes. For non-invasive sampling approaches, passive polydimethylsiloxane samplers have been successfully employed to concentrate skin volatiles including this compound prior to thermal desorption directly into the GC system, achieving detection limits sufficient for biological monitoring applications [1].
While this compound can be analyzed directly by GC and GC-MS, derivatization techniques may improve chromatographic performance and detection sensitivity in specific applications. Common derivatization approaches for aliphatic alcohols include:
Silylation: Reactions with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen in the hydroxyl group with a trimethylsilyl moiety, reducing polarity and improving peak symmetry [5]
Acylation: Treatment with acyl chlorides or chloroformates forms ester derivatives that typically exhibit enhanced mass spectral characteristics and improved chromatographic behavior [5]
Alkylation: Formation of methyl or other alkyl ether derivatives can improve thermal stability and reduce adsorption effects in GC systems [5]
The selection of an appropriate derivatization strategy depends on the specific analytical requirements. Silylation generally provides the most comprehensive improvement for this compound analysis, reducing hydrogen bonding and decreasing the compound's polarity, which results in sharper peaks, reduced tailing, and lower detection limits. However, silylated derivatives are moisture-sensitive and require careful sample handling to prevent degradation prior to analysis.
Quantitative method validation for this compound analysis should follow ICH guidelines, demonstrating accuracy, precision, specificity, linearity, and robustness [3]. For residual solvent determination in pharmaceutical applications, the method should be validated over a concentration range from the limit of quantitation (LOQ) to 150% of the target specification. Linear calibration curves typically exhibit correlation coefficients (r²) ≥0.995, with precision demonstrated by relative standard deviations ≤15.0% for replicate injections [3].
Table 3: Validation Parameters for Residual Solvent Analysis by GC
| Validation Parameter | Acceptance Criterion | Typical Value for this compound |
|---|---|---|
| Linearity | r² ≥ 0.995 | ≥0.998 |
| Precision (% RSD) | ≤15.0% | ≤5.0% |
| Limit of Detection | S/N ≥ 3 | Protocol-dependent |
| Limit of Quantitation | S/N ≥ 10 | Protocol-dependent |
| Accuracy (% Recovery) | 80-120% | 85-115% |
| Robustness | Deliberate variations | Within specified limits |
When developing standard solutions for quantitative analysis, this compound should be prepared in suitable solvents such as N-methyl-2-pyrrolidinone (containing 1% piperazine) and water mixtures (80:20 v/v), which have demonstrated effectiveness for similar alcohol compounds [3]. The use of an internal standard approach is recommended, with compounds such as 3-(4-isopropylphenyl)-2-methylpropionaldehyde or 2-phenoxyethyl isobutyrate providing appropriate correction for analytical variability in sample preparation and injection [1].
System suitability testing represents a critical component of robust GC methods for this compound analysis. These tests verify chromatographic performance prior to sample analysis, typically including parameters such as theoretical plate count, tailing factor, and resolution from closely eluting compounds [3]. For quantitative applications, system precision is established through six replicate injections of standard solutions, with relative standard deviations of retention time and peak area not exceeding 5.0%.
Quality control samples should be incorporated within each analytical batch to monitor method performance throughout analysis sequences. For biological applications monitoring this compound, the use of pooled quality control samples at low, medium, and high concentrations provides ongoing assessment of method accuracy and precision [1]. In stability studies, control samples prepared in the same matrix as experimental samples should be analyzed alongside stability time points to differentiate between matrix effects and true compound degradation.
Sample Preparation: Transfer 1.0 mL of liquid sample or 1.0 g of homogenized solid sample to a 15 mL glass centrifuge tube.
Internal Standard Addition: Add 50 μL of internal standard solution (e.g., 2-phenoxyethyl isobutyrate at 1 mg/mL in methanol) [1].
Extraction: Add 2.0 mL of appropriate solvent (n-pentane or dichloromethane for non-polar extraction; ethyl acetate for polar extraction), vortex mix for 30 seconds, and shake mechanically for 10 minutes.
Phase Separation: Centrifuge at 3000 × g for 5 minutes to separate phases.
Collection: Transfer the organic (upper) layer to a clean 2 mL autosampler vial using a glass Pasteur pipette.
Concentration (if required): Gently evaporate under a stream of nitrogen to approximately 100 μL for trace analysis applications.
GC Analysis: Inject 1 μL into the GC system using the optimized parameters.
Standard Solution Preparation: Prepare stock solutions of this compound in appropriate diluent (NMP/water mixtures recommended) [3].
Calibration Standards: Prepare a series of standard solutions covering the expected concentration range (typically from LOQ to 150% of target concentration).
Sample Preparation: Weigh approximately 80 mg of sample into a 20 mL headspace vial, add 1 mL of diluent, and seal immediately with a septum and crimp cap [3].
Equilibration: Place vials in the headspace autosampler and equilibrate at 85°C for 45 minutes with constant shaking.
Injection: Transfer 1 mL of headspace gas to the GC system using a heated gas-tight syringe.
Sample Collection: Use polydimethylsiloxane passive samplers worn as anklets or bracelets to concentrate skin volatiles for 5-day period [1].
Sample Extraction: Place the sampler in a thermal desorption tube and purge with helium at 50 mL/min for 5 minutes.
Thermal Desorption: Desorb samples at 250°C for 10 minutes directly into the GC injection port.
Primary Column Separation: Use a non-polar column (e.g., DB-5ms, 30 m × 0.25 mm ID, 0.25 μm df) with temperature program: 40°C (hold 2 min), ramp at 5°C/min to 260°C (hold 5 min).
Modulation: Employ a cryogenic modulator with 4 s modulation period to focus effluent from the first dimension.
Secondary Column Separation: Use a mid-polarity column (e.g., DB-17, 1.5 m × 0.1 mm ID, 0.1 μm df) with independent temperature offset (+5°C relative to primary oven).
TOF-MS Detection: Acquire data in full scan mode (m/z 40-450) at 200 spectra/second with electron ionization at 70 eV.
Data Processing: Use specialized software for peak finding, deconvolution, and compound identification against commercial and custom libraries.
The following diagram illustrates the complete experimental workflow for the analysis of this compound using gas chromatography:
Figure 1: Experimental workflow for gas chromatography analysis of this compound, encompassing sample preparation, instrumental analysis, and data processing stages.
Peak Tailing: For tailing peaks of this compound, consider derivatization (silylation or acylation) to reduce hydrogen bonding with active sites in the GC system [5]. Additionally, ensure the injector liner is clean and deactivated, and verify that the column is properly conditioned.
Retention Time Shifts: Minor variations in retention time may occur due to column degradation or small changes in carrier gas flow rates. Use retention index markers based on alkane standards to verify compound identification. For this compound, the expected Kovats Retention Index on OV-101 stationary phase is approximately 950-960 [4].
Poor Sensitivity: If detection sensitivity is inadequate, consider large volume injection techniques or sample concentration prior to analysis. For headspace methods, optimize equilibration temperature and time to maximize the concentration of this compound in the vapor phase.
Matrix Interferences: For complex biological samples such as skin surface extracts, implement comprehensive two-dimensional GC (GC×GC) to resolve this compound from co-eluting compounds [1]. Alternatively, optimize the temperature program to increase separation efficiency.
For pharmaceutical applications, methods for residual solvent determination must comply with ICH guidelines Q2(R1) for analytical method validation and ICH Q3C for residual solvents [3]. While this compound is not specifically classified in ICH solvent categories, it should be treated as a Class 3 solvent with low toxic potential, justifying a concentration limit of 5000 ppm or higher based on risk assessment. Documentation should include complete method validation data, system suitability results, and representative chromatograms demonstrating specificity for this compound in the presence of other sample components.
The gas chromatographic analysis of this compound requires careful method optimization and validation to ensure accurate and reproducible results across diverse applications. The protocols detailed in this document provide a robust foundation for analyzing this compound in various matrices, from pharmaceutical preparations to complex biological samples. The integration of advanced techniques such as GC×GC-TOF-MS and selective derivatization approaches significantly enhances method capabilities for challenging applications, particularly in mosquito semiochemical research where this compound demonstrates biological relevance [1]. By adhering to the outlined methodologies and quality control measures, researchers can reliably quantify this compound with the precision and accuracy required for both research and regulatory purposes.
The table below outlines the basic identifiers and essential handling procedures for 6-Methyl-1-heptanol. [1] [2] [3]
| Property / Aspect | Description |
|---|---|
| IUPAC Name | 6-methylheptan-1-ol [1] |
| CAS Number | 1653-40-3 [1] [2] [4] |
| Molecular Formula | C8H18O [2] [3] [4] |
| Physical Form | Colorless, clear liquid [2] [3] |
| Odor | Mild, alcohol-like [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, protective clothing. [3] |
| Handling Environment | Well-ventilated area. Use non-sparking tools. [3] |
| General Hygiene | Avoid inhalation of vapors and skin contact. Wash thoroughly after handling. [3] |
For safe storage and to understand potential hazards, refer to the following details. [1] [3]
| Parameter | Condition / Specification |
|---|---|
| Purity (GC) | 98.0% min [2] |
| Storage Temperature | Ambient (recommended by supplier); Cool, dry, well-ventilated area (general best practice) [1] [3] |
| Container | Tightly sealed containers (e.g., stainless steel, HDPE, glass) [3] |
| Incompatibilities | Strong oxidizing agents [3] |
| Flash Point | 74 °C (closed cup) [3] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3] [4] |
| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water), P210 (Keep away from heat/sparks/open flames) [3] [4] |
Q1: What should I do if this compound comes into contact with my skin or eyes?
Q2: What are the correct first aid measures for inhalation or ingestion?
Q3: How should I store this chemical in my lab to ensure safety and stability? Store in a cool, dry, and well-ventilated area away from heat sources and ignition points. The chemical should be kept in tightly sealed containers to prevent evaporation and contamination. Ensure the storage area is clearly marked and away from incompatible materials like strong oxidizing agents. [3]
Q4: What is the proper way to dispose of this compound? Disposal must comply with all local, state, and federal regulations. Typically, small quantities of combustible organic liquids can be disposed of by incineration in a licensed facility. You should consult your institution's safety office for specific disposal protocols. [3]
For a visual summary of the key procedures, the diagram below outlines the workflow for safe handling and emergency response.
The table below summarizes the basic identifiers and reported hazard classifications for 6-Methyl-1-heptanol.
| Property | Value / Description |
|---|---|
| CAS Number | 1653-40-3 [1] [2] [3] |
| Molecular Formula | C8H18O [4] [1] [2] |
| Molecular Weight | 130.23 g/mol [1] [2] [5] |
| Appearance | Colourless transparent liquid [1] [2] |
| Reported Hazards (GHS) [2] [5] | • H315: Causes skin irritation • H319: Causes serious eye irritation • H335: May cause respiratory irritation |
The following table details the safety information and recommended handling procedures gathered from chemical databases.
| Aspect | Details |
|---|
| First Aid Measures [2] | Skin Contact: Flush skin with plenty of water for at least 15 minutes. Seek medical aid. Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting eyelids. Get medical aid. Inhalation: Remove from exposure to fresh air immediately. Get medical aid if breathing is difficult. Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water or milk. Get medical aid. | | Safe Handling & Storage [2] | • Use with adequate ventilation. • Avoid contact with skin, eyes, and clothing. • Wash thoroughly after handling. • Store in a tightly closed container in a cool, dry, well-ventilated area. | | Personal Protective Equipment (PPE) [2] | • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles. • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure. | | Stability & Incompatibilities [2] | Incompatible with strong oxidizing agents. |
While recent toxicology studies on this compound specifically are limited, one research paper detected it as a component of human skin surface chemicals [6]. The methodology from this study can serve as a reference for researchers investigating similar compounds.
The experimental workflow for the non-invasive sampling and analysis of skin surface chemicals is outlined below, which may be useful for your own research design.
Key Experimental Details:
Q1: What is the typical purity of this compound available for research? Commercial suppliers typically offer this compound with a purity of 98.0% min (by GC) [1] [7].
Q2: Is this compound naturally occurring? Yes, it is a volatile organic compound identified as a mammalian metabolite and has been detected in human skin surface chemical profiles [6] [2].
Q3: Where can I find detailed thermophysical property data for this compound? The NIST Web Thermo Tables (WTT) provide critically evaluated data for this compound, including properties like boiling point, critical temperature and pressure, density, enthalpy of vaporization, and viscosity [4].
For a compound like 6-Methyl-1-heptanol, which has limited aqueous solubility [1], the following approaches are commonly employed:
A contemporary approach involves using computational tools to screen potential solvents before laboratory work, saving time and resources. The following workflow, adapted from a study on dissolving aromatic amides, can be applied to this compound [2].
Workflow Steps:
Why is this compound difficult to dissolve in water? Its hydrophobic nature, characterized by an estimated LogP of 2.721 (a measure of lipophilicity), means it is thermodynamically more stable in organic environments than in polar aqueous solutions [1].
What are the key properties of this compound to consider? The table below summarizes its basic physicochemical properties, which are foundational for understanding its solubility behavior.
| Property | Value | Source / Notes |
|---|---|---|
| CAS Registry Number | 1653-40-3 | [3] [1] [4] |
| Molecular Formula | C₈H₁₈O | [3] [1] [4] |
| Molecular Weight | 130.23 g/mol | [3] [1] [4] |
| Boiling Point | 187°C (approx. 460 K) | [1] [4] |
| Density | 0.8175 g/cm³ | [1] |
| LogP | 2.721 (est.) | [1] |
Are there safer alternatives to traditional solvents like DMSO? Yes. Research into green solvents is active. 4-Formylomorpholine (4FM) has been identified as an attractive, potentially safer alternative with high solubilizing power comparable to DMSO and DMF [2].
The table below summarizes the fundamental properties of 6-Methyl-1-heptanol (CAS 1653-40-3) that are critical for selecting and optimizing a purification method, such as distillation or liquid chromatography.
| Property | Value | Source / Comment |
|---|---|---|
| CAS Number | 1653-40-3 | [1] [2] [3] |
| Molecular Formula | C₈H₁₈O | [1] [2] [3] |
| Molecular Weight | 130.23 g/mol | [1] [2] [3] |
| Appearance | Colourless transparent liquid | [1] [3] |
| Boiling Point | 187°C (460 K) | Value consistent across multiple sources [2] [3]. |
| Melting Point | -106°C | [3] |
| Density | 0.8175 g/cm³ | [3] |
| Refractive Index | 1.4255 | [3] |
| LogP (estimated) | 2.721 | Indicates hydrophobicity [3]. |
| Vaporization Enthalpy (ΔvapH) | 61.0 kJ/mol | At 383K [2]. |
Since explicit protocols are not available, you can develop an effective purification strategy by combining the compound's properties with general principles of chemical purification. Here is a logical workflow to guide your experimental design.
Based on this workflow, here are the key considerations for the most applicable methods:
The table below consolidates key identifiers and physical properties for this compound from supplier and database information [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 1653-40-3 [1] [2] [3] |
| Molecular Formula | C₈H₁₈O [1] [2] [3] |
| Molecular Weight | 130.23 g/mol [1] [2] [3] |
| Purity (from suppliers) | 90% - 98.0% min (GC) [1] [2] |
| Appearance | Colourless transparent liquid [1] [2] |
| Boiling Point | 187°C [2] [3] |
| Density | 0.8175 g/cm³ [2] [3] |
| Applications | Fragrance and flavor intermediate, synthesis of surfactants, lubricants, and plasticizers [1]. |
The search results did not detail the synthesis of This compound, but did describe methods for a structurally similar compound, 6-Methyl-5-hepten-2-one, which is an important fragrance intermediate [4]. Understanding these pathways can be illustrative.
The table below outlines three synthesis routes for 6-Methyl-5-hepten-2-one [4].
| Starting Materials | Key Steps & Conditions | Reported Yield |
|---|---|---|
| Acetylene & Acetone | Ethynylation, partial hydrogenation (Lindlar catalyst), reaction with diketene/alkyl acetoacetate, Carroll rearrangement. | Not specified |
| Isobutylene, Acetone & Formaldehyde | One-step reaction at high temperature (310-320°C) and pressure (30 MPa). | 34% (based on formaldehyde) |
| Isoprene & Hydrogen Chloride | Batch reaction with HCl to form isopentenyl chloride, then condensation with acetone using a phase-transfer catalyst. | 65% (based on isopentenyl chloride) |
While specific protocols for this compound are not available, the general principles for optimizing reaction yield are universal. The following workflow, based on fundamental chemical engineering concepts, provides a logical structure for your experiments [5].
To operationalize this workflow, you need to measure and calculate the correct performance metrics.
| Concept | Definition & Significance | Formula |
|---|---|---|
| Conversion (X) | Measures how much reactant is consumed. Indicates reaction progress. [5] | ( X = \frac{C_0 - C}{C_0} ) |
| Selectivity (S) | Measures efficiency in converting consumed reactant to the desired product versus by-products. Crucial for cost and purity. [5] | ( S = \frac{\text{Moles of desired product formed}}{\text{Moles of undesired product formed}} ) |
| Yield (Y) | The amount of desired product formed relative to the reactant consumed. The ultimate measure of efficiency. [5] | ( \text{Overall Yield} (\Phi) = \frac{\text{Total desired product formed}}{\text{Total reactant consumed}} ) |
Based on general optimization principles, here are some potential issues and approaches.
Q: How can I improve the overall yield of my reaction?
Q: What can I do if my reaction produces too many side products?
Q: I have limited materials for experimentation. How can I efficiently optimize the reaction?
For researchers, understanding the fundamental properties of a compound is the first step in controlling its behavior in experiments. The table below summarizes key quantitative data for this compound (CAS 1653-40-3).
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| Molecular Formula | C₈H₁₈O | - | [1] [2] |
| Molar Mass | 130.23 | g/mol | [1] [2] |
| Boiling Point | 187 | °C | [2] |
| 460.15 - 460.75 | K | NIST data [3] | |
| Density | 0.8175 | g/cm³ | [2] |
| Vapor Pressure | 1.33 | kPa | @ 357.25 K [3] |
| 202.66 | kPa | @ 484.56 K [3] | |
| Enthalpy of Vaporization (ΔvapH°) | 49.69 | kJ/mol | Joback Calculated [3] |
| Critical Temperature (Tc) | 637.10 | K | Joback Calculated [3] |
| Critical Pressure (Pc) | 2811.36 | kPa | Joback Calculated [3] |
| Refractive Index | 1.4255 | - | [2] |
Here are some common challenges and solutions related to managing the volatility of this compound in your applications.
Q1: How can I prevent the rapid evaporation of this compound during high-temperature reactions, which leads to inconsistent reagent concentration?
Q2: What strategies can I use to improve the shelf-life and stability of formulations containing this compound?
Q3: How can I accurately predict and control the release rate of this compound in a product like a sustained-release fragrance?
The following diagram summarizes the logical process a researcher can follow to address volatility in their experimental design.
For any analytical method, start by confirming the identity and key properties of your compound. The fundamental data for 6-Methyl-1-heptanol (CAS 1653-40-3) is summarized below.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 1653-40-3 [1] [2] [3] |
| Molecular Formula | C₈H₁₈O [1] [2] [3] |
| Molecular Weight | 130.23 g/mol [1] |
| IUPAC Name | This compound [2] [3] |
| Appearance | Colorless transparent liquid [1] |
| Purity (GC) | 98.0% min [1] |
| Boiling Point | 460.15 K (187 °C) [3] |
| IR Spectrum | Gas-phase spectrum available from NIST [2] |
While a direct method for this compound was not found, you can adapt established techniques for similar compounds. The following sections outline two viable approaches.
This is a primary suggested method, as the supplier provides a purity assessment by GC [1].
If your compound can be derivatized, spectrofluorimetry offers high sensitivity. The following protocol is adapted from a method for determining Heptaminol HCl using Dansyl Chloride [4].
| Parameter | Optimum Condition | Observation |
|---|---|---|
| pH of Buffer | 10.5 (0.1 M Borate) | Fluorescence intensity drops at higher or lower pH. |
| Buffer Volume | 0.4 mL | Intensity plateaus between 0.3 mL and 0.6 mL. |
| DNS-Cl Volume | 0.6 mL (0.02%) | Intensity is stable between 0.5 mL and 0.8 mL. |
| Reaction Time | 30 minutes | Reaction completes after 25 min; stable for 15 min. |
Since the core principle of separation is similar in HPLC and GC, many troubleshooting concepts are transferable. The following guide addresses common problems, inspired by general chromatographic expertise [5].
Q1: How can I definitively confirm the identity of my this compound sample? A1: A multi-technique approach is best. Nuclear Magnetic Resonance (NMR) is an excellent tool for identification and quantification, as the spectrum provides a unique chemical signature [6]. Compare your sample's ¹H-NMR spectrum against a known standard. Additionally, you can use GC-MS for volatility-based identification and consult the gas-phase IR spectrum available in the NIST database [2].
Q2: The spectrofluorimetric method seems promising for sensitivity. Can I use it directly? A2: The published method is for Heptaminol HCl, which has a different functional group profile [4]. You cannot use it directly for this compound. However, you can use it as a template for method development. The core idea of derivatizing an alcohol with DNS-Cl can be explored, but you will need to experimentally re-optimize all reaction parameters (pH, time, volumes, etc.) for your specific compound.
Q3: My HPLC/GC peaks are tailing. What are the first things I should check? A3: Peak tailing often indicates an active interaction with the column. First, check for column degradation—does it have enough theoretical plates? Second, consider the chemistry of your sample and the mobile phase; the pH or solvent strength might not be optimal. Finally, ensure you are using a strong enough solvent to dissolve your sample, as weak solvents can cause peak distortion upon injection [5].
For quick reference, here are the key physicochemical properties of this compound (CAS 1653-40-3) [1] [2] [3].
| Property | Value | Source / Comment |
|---|---|---|
| CAS Number | 1653-40-3 | [1] [3] |
| Molecular Formula | C₈H₁₈O | [1] [3] |
| Molecular Weight | 130.23 g/mol | [1] [3] |
| Appearance | Colorless transparent liquid | [1] |
| Boiling Point | 187 °C / 460.15 - 460.75 K | [3] [4] |
| Density | 0.8175 g/cm³ | [3] |
| Refractive Index | 1.4255 | [3] |
| Purity (GC) | 98.0% min | [1] |
| LogP (est.) | 2.721 | Indicates hydrophobicity [3] |
Here are some anticipated challenges and solutions based on common scale-up problems and the nature of this chemical.
Q1: How can we improve the yield and selectivity of the synthesis reaction? Challenge: A common issue during scale-up is the formation of unwanted by-products, which reduces the yield and purity of the main product. Troubleshooting Steps:
Q2: What are the critical points to control during the purification process? Challenge: Achieving high purity (>98%) is difficult due to the compound's properties and closely boiling impurities. Troubleshooting Steps:
Q3: How do we ensure safety and handle waste streams effectively? Challenge: Scaling up introduces greater risks related to chemical handling and larger volumes of waste. Troubleshooting Steps:
The diagram below outlines a generalized production and purification workflow for this compound, integrating unit operations from the searched data.
While a detailed, single protocol was not available, the search results point to two potential production methods:
For quick reference, here are the fundamental identification data for 6-Methyl-1-heptanol, compiled from the NIST Chemistry WebBook [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 1653-40-3 [1] [2] |
| Molecular Formula | C₈H₁₈O [1] [2] |
| Molecular Weight | 130.2279 g/mol [1] [2] |
| IUPAC Name | 1-Heptanol, 6-methyl- [1] [2] |
| Other Names | 6-Methylheptanol, this compound [1] [2] |
| Standard InChIKey | BWDBEAQIHAEVLV-UHFFFAOYSA-N [1] [2] |
While direct comparison data is unavailable, the search results highlight the compound's relevance and advanced methodological approaches.
The following workflow and table detail a robust methodology for analyzing volatile organic compounds (VOCs) like this compound from complex solid samples, such as food, using methods cited in recent research [5].
| Parameter | Setting |
|---|---|
| GC Column | HP-5 MS (e.g., 19091S-433UI) |
| Carrier Gas | Helium (He) |
| Flow Rate | 1.6 mL/min |
| Oven Program | 40°C (3 min) → 70°C @ 3°C/min → 180°C @ 5°C/min → 230°C @ 10°C/min (hold 5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Mass Scan Range | m/z 30–550 |
The reactivity of alcohols in esterification reactions is primarily determined by steric hindrance and electronic effects. The table below summarizes the key characteristics and reactivity of each alcohol type.
| Alcohol Type | Structure | Reactivity in Esterification | Key Factors Affecting Reactivity |
|---|---|---|---|
| Primary (1°) | -OH group attached to a carbon bonded to one other carbon atom [1]. | Highest [2] | Least steric hindrance around the hydroxyl group, allowing easy access for the nucleophilic attack [2]. |
| Secondary (2°) | -OH group attached to a carbon bonded to two other carbon atoms [1]. | Intermediate [2] | Increased steric hindrance from two alkyl groups slows down the reaction compared to primary alcohols [2]. |
| Tertiary (3°) | -OH group attached to a carbon bonded to three other carbon atoms [1]. | Lowest [2] | Greatest steric hindrance and strong +I (inductive) effect from three alkyl groups, which stabilizes the alcohol and makes the reaction less favorable [2]. |
The following is a generalized protocol for a Fischer esterification reaction, which is a standard method for comparing alcohol reactivity [3] [4] [5]. To compare reactivity, this procedure can be repeated using equivalent molar amounts of different primary, secondary, and tertiary alcohols.
Reaction Setup
Heating and Reflux
Work-up and Purification
Analysis and Yield Calculation
The following diagram illustrates the logical relationship between alcohol structure and its reactivity in acid-catalyzed esterification, which explains the trend shown in the data.
For a research-grade comparison guide, you would typically proceed with the following steps:
The table below summarizes the fundamental identifiers and physical properties of 6-Methyl-1-heptanol (CAS 1653-40-3) from the search results.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 1653-40-3 [1] [2] [3] |
| Molecular Formula | C₈H₁₈O [1] [2] [3] |
| Molecular Weight | 130.23 g/mol [1] [2] [3] |
| IUPAC Name | 6-methylheptan-1-ol [3] |
| Boiling Point | 187 °C / 460 K [2] [3] |
| Appearance | Colourless transparent liquid [1] [3] |
| Purity (from supplier) | 98.0% min (by GC) [1] |
While specific validation protocols are not detailed, the search results mention several advanced analytical techniques suitable for analyzing volatile compounds like this compound. These can inform your method selection.
Based on these techniques, the general workflow for analyzing such a compound can be summarized as follows:
To create a comprehensive purity validation guide, you will likely need to consult specialized analytical chemistry resources. Here are some steps you can take:
Irritant